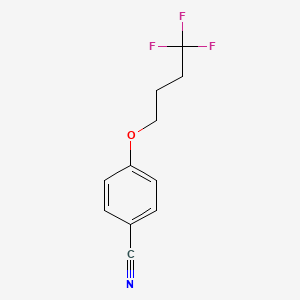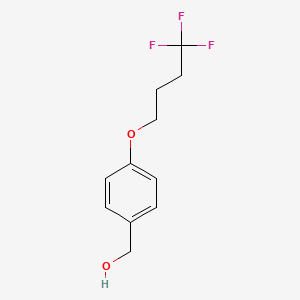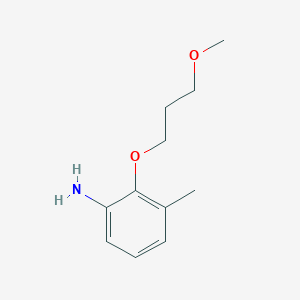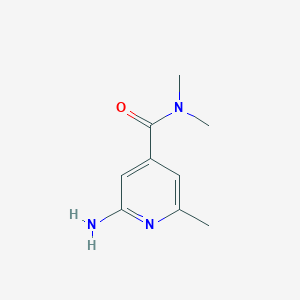
2-Bromo-3-ethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-ethoxyaniline is an organic compound that belongs to the class of anilines, which are aromatic amines This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and a bromine atom attached to the benzene ring, along with an amino group (-NH2) The molecular formula of this compound is C8H10BrNO
Méthodes De Préparation
The synthesis of 2-Bromo-3-ethoxyaniline can be achieved through several methods. One common synthetic route involves the bromination of 3-ethoxyaniline. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position on the benzene ring.
Another method involves the nitration of 3-ethoxyaniline followed by reduction of the nitro group to an amino group. This multistep synthesis includes:
- Nitration: Using nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group.
- Reduction: Converting the nitro group to an amino group using reducing agents such as iron (Fe) and hydrochloric acid (HCl).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
2-Bromo-3-ethoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives. Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are typically used.
Reduction Reactions: The compound can undergo reduction reactions to form derivatives with reduced functional groups. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Bromo-3-ethoxyaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Analytical Chemistry: The compound can be used as a reagent or standard in various analytical techniques.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-ethoxyaniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy and bromo substituents can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary based on the biological context and the specific target molecules.
Comparaison Avec Des Composés Similaires
2-Bromo-3-ethoxyaniline can be compared with other similar compounds, such as:
3-Ethoxy-4-bromo-aniline: Similar structure but with the bromine atom at a different position, which can affect its reactivity and biological activity.
2-Ethoxy-3-bromo-aniline: Another isomer with different substitution patterns, leading to variations in chemical and physical properties.
3-Methoxy-2-bromo-aniline: The ethoxy group is replaced by a methoxy group (-OCH3), which can alter the compound’s solubility and reactivity.
Propriétés
IUPAC Name |
2-bromo-3-ethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBNSWKPXBCDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4,4,4-Trifluorobutoxy)phenyl]ethan-1-one](/img/structure/B7974080.png)





![3-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7974129.png)




![1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine](/img/structure/B7974174.png)

